6-Nitro-4-quinolinamine
Description
Contextualization within Quinoline (B57606) Chemistry Research
Quinoline, a bicyclic heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comiipseries.org This fundamental structure, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, serves as the backbone for a wide array of derivatives with diverse applications. iipseries.orgwikipedia.orgnih.gov Quinoline chemistry is a cornerstone of heterocyclic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The versatility of the quinoline scaffold lies in its ability to undergo various chemical transformations, allowing for the synthesis of complex molecules with tailored properties. numberanalytics.com
Significance of Nitro- and Amino-Substituted Quinoline Scaffolds in Academic Inquiry
The introduction of nitro (NO2) and amino (NH2) groups onto the quinoline framework dramatically influences the molecule's electronic properties and reactivity, making such derivatives a focal point of scientific investigation. Nitro groups, being strong electron-withdrawing groups, can activate the quinoline ring for certain reactions, while amino groups, as electron-donating groups, can also modulate its chemical behavior. semanticscholar.org This dual functionality makes nitro- and amino-substituted quinolines valuable intermediates in organic synthesis. semanticscholar.orgnih.gov
These substituted quinolines are of particular interest in medicinal chemistry. The presence of these functional groups can be crucial for a compound's biological activity, influencing its ability to interact with biological targets. orientjchem.orgcymitquimica.com For instance, many quinoline-based drugs, including antimalarials and anticancer agents, feature amino or modified amino groups that are essential for their therapeutic effects. nih.govorientjchem.org The nitro group, while sometimes contributing to toxicity, can also be a precursor to the more pharmacologically active amino group through reduction. nih.gov
Historical Perspective on Quinoline Derivative Research
The journey of quinoline research is a rich narrative that mirrors the evolution of organic chemistry itself.
Early Synthetic Endeavors
Following its initial isolation, the late 19th century saw the development of several named reactions for quinoline synthesis that are still fundamental today. iipseries.org The Skraup synthesis, discovered in 1880, was one of the first methods to produce quinoline from aniline (B41778) and glycerol. nih.govnumberanalytics.com This was soon followed by other key syntheses, including the Doebner-von Miller, Friedländer, and Combes reactions, each offering different pathways to substituted quinolines. iipseries.orgnumberanalytics.comwikipedia.org These early methods, though often requiring harsh conditions, laid the groundwork for the systematic exploration of quinoline chemistry. numberanalytics.com
Evolution of Research Paradigms in Quinoline Chemistry
Research in quinoline chemistry has evolved significantly from its early focus on isolation and basic synthesis. The 20th century saw a surge in the investigation of quinoline derivatives for medicinal applications, spurred by the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid. numberanalytics.comnih.gov This led to the synthesis of numerous analogues, including chloroquine (B1663885) and primaquine. nih.gov
In recent decades, the focus has shifted towards developing more efficient, selective, and environmentally friendly synthetic methods. rsc.orgtandfonline.com Modern approaches often utilize transition-metal catalysts, microwave-assisted reactions, and multi-component reactions to construct the quinoline scaffold with high precision and atom economy. rsc.orgtandfonline.com Furthermore, the exploration of the photophysical and material properties of quinoline derivatives has opened up new avenues of research in areas like organic light-emitting diodes (OLEDs) and sensors. numberanalytics.com The ongoing research into the biological activities of novel quinoline derivatives continues to be a major driving force in the field, with applications in treating a wide range of diseases. orientjchem.orgmdpi.com
Data on 6-Nitro-4-quinolinamine
| Property | Value |
| Molecular Formula | C9H7N3O2 |
| Molecular Weight | 189.17 g/mol |
| CAS Number | 16295-36-8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitroquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-3-4-11-9-2-1-6(12(13)14)5-7(8)9/h1-5H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDFXYYKWSMVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313538 | |
| Record name | 6-Nitro-4-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-55-4 | |
| Record name | 6-Nitro-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-4-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Nitro 4 Quinolinamine and Its Derivatives
Precursor Synthesis Strategies for Nitroquinolines
The creation of the nitroquinoline core is a critical first step. This can be achieved either by direct nitration of a pre-existing quinoline (B57606) or tetrahydroquinoline ring system or by constructing the quinoline ring with the nitro group already incorporated into one of the building blocks.
Nitration Reactions of Quinoline Scaffolds
Direct nitration of the quinoline ring is a common approach. However, controlling the position of the incoming nitro group (regioselectivity) is a significant challenge due to the electronic nature of the heterocyclic system. Electrophilic substitution on the quinoline ring typically occurs at positions 5 and 8. researchgate.net
To achieve nitration specifically at the 6-position, chemists often employ the 1,2,3,4-tetrahydroquinoline (B108954) scaffold. The partial saturation of the pyridine (B92270) ring alters the electronic distribution, directing the nitration to the benzene (B151609) ring. Nitration of N-protected 1,2,3,4-tetrahydroquinoline can lead to the formation of 6-nitro-1,2,3,4-tetrahydroquinoline. researchgate.net Subsequent dehydrogenation or aromatization of the tetrahydroquinoline ring can then yield the desired 6-nitroquinoline (B147349).
A study on the nitration of 1,2,3,4-tetrahydroquinoline derivatives has shown that the reaction is highly selective for the 7-position. However, with careful selection of protecting groups and reaction conditions, regioselectivity for the 6-position can be achieved. researchgate.net For instance, the nitration of N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline has been studied in detail to characterize the resulting nitro isomers. researchgate.net
| Reactant | Nitrating Agent | Conditions | Major Product | Reference |
| N-trifluoroacetyl-THQ | HNO₃/Ac₂O | -25 °C, 30 min | 6-Nitro-N-trifluoroacetyl-THQ | researchgate.net |
| 1,2,3,4-Tetrahydroquinoline | HNO₃/H₂SO₄ | 0-5 °C | 7-Nitro-1,2,3,4-tetrahydroquinoline |
THQ: Tetrahydroquinoline
The choice of the protecting group on the nitrogen atom of the tetrahydroquinoline ring is crucial for directing the nitration. Electron-withdrawing protecting groups can deactivate the nitrogen, influencing the position of electrophilic attack on the aromatic ring. researchgate.netimperial.ac.uk A thorough investigation into various N-protective groups revealed that they can significantly alter the electronic and steric environment, thereby controlling the regioselectivity of the nitration. researchgate.net For example, the use of a trifluoroacetyl group has been shown to favor nitration at the 6-position under specific conditions. researchgate.net
Reaction conditions such as temperature and the choice of nitrating agent also play a pivotal role. Nitration at lower temperatures can help in controlling the reaction and improving selectivity. researchgate.net Different nitrating systems, including mixtures of nitric acid and acetic anhydride, or nitric acid in glacial acetic acid, have been explored to optimize the yield of the desired isomer. google.com
In some cases, the quinoline ring needs to be activated to facilitate nitration, especially when dealing with deactivated substrates. One method involves the N-oxidation of the quinoline ring. The resulting quinoline N-oxide can then be nitrated, often with different regioselectivity compared to the parent quinoline. researchgate.netsemanticscholar.org For example, nitration of 6-bromoquinoline-1-oxide has been investigated. researchgate.net The presence of an electron-donating group, such as a hydroxy group at the 4-position, can also activate the pyridone moiety, making the adjacent 3-position more susceptible to nitration. nih.gov
A novel strategy for the meta-nitration of quinolines involves a dearomatization-rearomatization sequence. This method utilizes oxazino quinoline intermediates and has been shown to be highly regioselective. acs.org
Influence of Protecting Groups and Reaction Conditions on Nitration Selectivity
Alternative Quinoline Ring Construction with Integrated Nitro Functionality
An alternative to direct nitration is to construct the quinoline ring from precursors that already contain a nitro group. This approach offers better control over the position of the nitro substituent.
One such method is the Skraup reaction, or variations thereof, using a substituted nitroaniline. For example, the condensation of 5-chloro-2-methoxy-4-nitroaniline (B1596199) with 3-penten-2-one (B1195949) has been used to synthesize a nitroquinoline intermediate. clockss.org Another approach involves the mechanochemical condensation of benzaldehydes with 2-amino-nitrostyrene to construct 3-nitroquinoline (B96883) derivatives. rsc.orgrsc.org
Ring transformation reactions also provide a pathway to nitroquinolines. For instance, nitrated isatoic anhydrides can be transformed into nitro-substituted 2-quinolones. nih.gov Similarly, sequential addition and annulation reactions of nitrite (B80452) anions to β-(2-aminophenyl)-α,β-ynones can yield 4-nitroquinolines. grafiati.com
Formation of the 4-Aminoquinoline (B48711) Moiety
Once the 6-nitroquinoline precursor is obtained, the next step is the introduction of the amino group at the 4-position. A common and effective method involves the conversion of a 4-chloro-6-nitroquinoline (B83797) intermediate.
This process typically involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by an amine. plos.org For example, the condensation of 4,7-dichloroquinoline (B193633) with various amines is a well-established method for preparing 4-aminoquinoline derivatives. plos.org To synthesize 6-nitro-4-aminoquinoline, a similar reaction would be performed on 4-chloro-6-nitroquinoline.
The vicarious nucleophilic substitution (VNS) of hydrogen is another method for introducing an amino group. For example, 6-nitroquinoline can react with 4-amino-1,2,4-triazole (B31798) in a basic medium to yield an amino-substituted product, predominantly at the position ortho to the nitro group. grafiati.com
| Precursor | Reagent(s) | Product | Reference |
| 4-Chloro-6-nitroquinoline | Ammonia (B1221849) or an amine | 6-Nitro-4-quinolinamine derivative | plos.org |
| 6-Nitroquinoline | TiCl₃, Acetic Acid | 6-Aminoquinoline (B144246) | clockss.org |
| 6-Nitroquinoline | 4-Amino-1,2,4-triazole, KOt-Bu | 5-Amino-6-nitroquinoline (B123580) | grafiati.com |
Direct Amination Procedures (e.g., Vicarious Nucleophilic Substitution of Hydrogen)
Direct amination of nitro-activated aromatic systems represents an efficient method for installing an amino group. The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a prominent example of this approach. grafiati.comnih.gov This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring, such as a nitroquinoline, by a nucleophile. grafiati.com
The VNS reaction typically involves reacting a nitroquinoline with an aminating agent that possesses a leaving group on the nitrogen atom. researchgate.net Common reagents include 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) and 4-amino-1,2,4-triazole, usually in the presence of a strong base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO). arkat-usa.orgcdnsciencepub.comresearchgate.netcdnsciencepub.com The reaction proceeds via the formation of a σ-adduct, followed by base-induced elimination of the leaving group to restore aromaticity. cdnsciencepub.comkuleuven.be
Studies on various mononitroquinolines have shown that amination occurs with high regioselectivity, predominantly at the position ortho to the nitro group. arkat-usa.orgcdnsciencepub.comcdnsciencepub.com For 6-nitroquinoline, VNS amination would therefore be expected to yield 5-amino-6-nitroquinoline and 7-amino-6-nitroquinoline. The direct synthesis of this compound via VNS on 6-nitroquinoline is not the primary outcome, as the positions ortho (C5, C7) and para (not available) to the nitro group are preferentially attacked. arkat-usa.orgcdnsciencepub.com
| Substrate | Product(s) | Yield (%) |
|---|---|---|
| 3-Nitroquinoline | 4-Amino-3-nitroquinoline | 91 |
| 5-Nitroquinoline | 6-Amino-5-nitroquinoline & 8-Amino-5-nitroquinoline | 61 (total) |
| 6-Nitroquinoline | 5-Amino-6-nitroquinoline & 7-Amino-6-nitroquinoline | 95 (total) |
| 7-Nitroquinoline | 8-Amino-7-nitroquinoline & 6-Amino-7-nitroquinoline | 86 (total) |
| 8-Nitroquinoline | 7-Amino-8-nitroquinoline & 5-Amino-8-nitroquinoline | 89 (total) |
Reduction of Nitro Groups to Amino Functionality
A common and versatile strategy for synthesizing aminoquinolines involves the reduction of a corresponding nitroquinoline precursor. This is particularly relevant for preparing compounds where the nitro group is converted to an amine, such as in the synthesis of diaminoquinolines from nitroaminoquinolines.
Catalytic hydrogenation is a widely used industrial method for the reduction of aromatic nitro compounds. google.com This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. google.com Common catalysts include palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts. publish.csiro.aunih.govcdnsciencepub.com
For instance, 6-nitroquinoline can be effectively reduced to 6-aminoquinoline via catalytic hydrogenation. cdnsciencepub.com Similarly, substituted nitroquinolines can undergo this transformation. The catalytic reduction of o-nitroquinolinylacetonitriles has been employed as a key step in synthesizing pyrroloquinoline derivatives, where the nitro group is reduced to an amine, which then undergoes intramolecular cyclization. clockss.org This method is often clean and high-yielding, though catalyst poisoning can be a concern with some sulfur-containing substrates or certain quinoline derivatives. rsc.org
| Substrate | Catalyst | Product | Reference |
|---|---|---|---|
| 6-Nitroquinoline | Platinum catalyst | 6-Amino-1,2,3,4-tetrahydroquinoline | cdnsciencepub.com |
| 4-(β-Alkylvinyl)-6-methoxy-8-nitroquinolines | Raney nickel | 4-Alkyl-8-amino-6-methoxyquinolines | nih.gov |
| 5-Nitro-6-quinolinylacetonitrile | 10% Pd/C | 1H-Pyrrolo[2,3-f]quinoline | clockss.org |
| 6-Nitroquinoline | Fe-NC hybrid | 6-Aminoquinoline | rsc.org |
Chemical reduction offers an alternative to catalytic hydrogenation and can be performed using various reagents. Stannous chloride (tin(II) chloride, SnCl₂) in an acidic medium (like hydrochloric acid) is a classic and highly effective method for reducing aromatic nitro groups to amines. publish.csiro.aunih.govnih.gov This method is valued for its mild conditions and tolerance of a wide range of other functional groups, including halogens and alkyl substituents. nih.govresearchgate.net Yields for the reduction of various nitroquinolines using SnCl₂ are often high, reaching up to 86%. nih.govresearchgate.net
Other chemical reducing agents include iron powder in acetic acid. publish.csiro.au While effective, these methods can sometimes be tedious due to the formation of large quantities of metal hydroxides or oxides during workup, which can complicate product isolation. publish.csiro.au
| Substrate | Reagent | Yield (%) |
|---|---|---|
| 8-Nitroquinoline | Iron powder / 50% Acetic Acid | 75 |
| 2-Methyl-8-nitroquinoline | Stannous chloride | 90 |
| 2-Methyl-8-nitroquinoline | Iron powder / Acetic Acid | 89 |
| 8-Nitro-2-phenylquinoline | Stannous chloride / HCl | 80-90 |
| 8-Nitro-4-phenylquinoline | Stannous chloride | 68 |
The bioreduction of nitroaromatic compounds is a field of growing interest, offering a greener alternative to traditional chemical methods. researchgate.net This process utilizes nitroreductase (NR) enzymes, which are typically flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups. researchgate.netoup.com The reduction is a stepwise process that proceeds through nitroso and hydroxylamine (B1172632) intermediates to ultimately form the corresponding amine. researchgate.netmdpi.com
There are two main types of nitroreductases. Type I enzymes are oxygen-insensitive and carry out the complete reduction to the amine. oup.com Type II enzymes are oxygen-sensitive; in the presence of oxygen, the initial nitro radical anion is re-oxidized back to the nitro group, creating a futile cycle. mdpi.comgoogle.com This property is exploited in hypoxia-activated prodrugs. While the technology is well-established for various nitroaromatics, its application to complex heterocycles like nitroquinolines is an active area of research. mdpi.comnih.govnih.gov The broad substrate scope of these enzymes suggests their potential applicability for the synthesis of aminoquinolines under mild, aqueous conditions. researchgate.netnih.goveaht.org
Chemical Reduction Strategies (e.g., Stannous Chloride mediated reduction)
Nucleophilic Substitution and Condensation Reactions to Install the 4-Amino Group
A direct and powerful method for synthesizing 4-amino-6-nitroquinoline involves the nucleophilic aromatic substitution (SNAr) reaction. This strategy typically starts with a 6-nitroquinoline derivative that has a good leaving group, most commonly a halogen like chlorine, at the 4-position.
The synthesis of the precursor, 4-chloro-6-nitroquinoline, is a key first step. This can be achieved through various classical quinoline syntheses followed by chlorination and nitration, or by nitration of a pre-existing 4-chloroquinoline (B167314). The electron-withdrawing nature of both the nitro group and the quinoline nitrogen atom strongly activates the C4 position towards nucleophilic attack.
Reaction of 4-chloro-6-nitroquinoline with ammonia or an appropriate amine nucleophile leads to the displacement of the chloride ion and the formation of the corresponding 4-amino-6-nitroquinoline derivative. researchgate.net This reaction is a cornerstone in the synthesis of many biologically active quinoline compounds. For example, various amines can be reacted with activated chloroquinolines to produce a diverse library of 4-substituted aminoquinolines. researchgate.net
Derivatization Strategies for this compound Analogues
Once the this compound core is synthesized, its primary amino group at the C4 position serves as a versatile handle for further chemical modification to create a wide array of analogues. These derivatization strategies are essential for structure-activity relationship (SAR) studies in drug discovery.
Common derivatization reactions targeting the 4-amino group include:
Acylation: Reaction with acyl chlorides (e.g., benzoyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base yields N-acyl derivatives (amides). sapub.org
Urea and Thiourea Formation: Treatment with isocyanates (e.g., phenyl isocyanate) or isothiocyanates (e.g., phenyl isothiocyanate) provides the corresponding ureas and thioureas. sapub.org
Schiff Base Formation: Condensation with aldehydes or ketones, such as salicylaldehyde, results in the formation of imines (Schiff bases). sapub.org
Reductive Amination: The amino group can be further alkylated through reductive amination protocols. clockss.org
Coupling Reactions: The amino group can participate in various coupling reactions to link it to other molecular fragments, for instance, in the synthesis of piperazine-bridged derivatives. sphinxsai.com
These transformations allow for the introduction of diverse functional groups, which can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.
| Reagent | Reaction Type | Product Type | Yield (%) |
|---|---|---|---|
| Phenyl isocyanate | Addition | Phenyl-urea derivative | - |
| Phenyl isothiocyanate | Addition | Phenyl-thiourea derivative | - |
| Acetic anhydride | Acylation | Diacetylamino derivative | 75 |
| Benzoyl chloride | Acylation | Benzoylamino derivative | 70 |
| Salicylaldehyde | Condensation | Schiff base | 71 |
Data derived from reactions on N-amino-4,7-dimethyl-6-nitroquinoline-2-one, illustrating potential derivatizations.
Functional Group Interconversions and Modifications of the Nitro Group
The nitro group is a key functional moiety in the synthesis of this compound derivatives, often serving as a precursor to an amino group. The reduction of the nitro group is a common and critical transformation. solubilityofthings.com
Reduction of Nitro Group: The conversion of a nitro group (–NO₂) to a primary amine (–NH₂) is a fundamental functional group interconversion. solubilityofthings.com This transformation can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst. nih.gov For instance, the reduction of 6-nitroquinoline derivatives with SnCl₂ in a methanol (B129727) and hydrochloric acid solution at elevated temperatures provides the corresponding aminoquinolines in yields of up to 86%. nih.gov Another method involves using titanium(III) chloride in acetic acid, which can selectively reduce the nitro group without affecting the quinoline ring. clockss.org
Synthesis of Substituted Aminoquinoline Derivatives
The synthesis of substituted aminoquinoline derivatives from this compound often involves a two-step process. ucsf.edu First, the this compound core is synthesized, and then various substituents are introduced to the amino group or other positions on the quinoline ring.
A common approach begins with the condensation of a substituted aniline (B41778) with reagents like Meldrum's acid and trimethyl orthoformate. ucsf.edu This is followed by cyclization to form the quinoline ring. The nitro group can be introduced through nitration using a mixture of nitric acid and sulfuric acid. sapub.org The resulting nitroquinoline can then be converted to the corresponding aminoquinoline. nih.gov For example, 4,7-dimethyl coumarin (B35378) can be nitrated to produce 4,7-dimethyl-6-nitrocoumarin, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield N-amino-4,7-dimethyl-6-nitroquinoline-2-one. sapub.org
Further modifications can be made to the amino group. For instance, N-alkylation can be performed via reductive amination. clockss.org Coupling reactions with Boc-protected amino acids can introduce amino acid moieties to the aminoquinoline structure, a strategy employed to potentially enhance biological activity. clockss.orgacs.org Microwave-induced nucleophilic substitution reactions have also been utilized to improve reaction times and yields compared to conventional heating methods. researchgate.net
Structural Elaboration via Cyclic Amine Introduction
The introduction of cyclic amines, such as morpholine (B109124) and piperazine (B1678402), is a significant structural modification in the synthesis of quinoline derivatives. semanticscholar.org This is often achieved through nucleophilic aromatic substitution (SNAr) reactions, where a halogen atom on the quinoline ring is displaced by the cyclic amine. semanticscholar.org
For this reaction to be efficient, the quinoline ring must be "activated" by an electron-withdrawing group, such as a nitro group. semanticscholar.org For example, 6-bromo-5-nitroquinoline (B1267105) can react with morpholine or piperazine in the presence of a base like triethylamine, often with microwave irradiation to facilitate the reaction. semanticscholar.org This method allows for the selective synthesis of 6-substituted morpholine and piperazine quinolines containing a nitro group. semanticscholar.org
Synthetic Optimization and Yield Enhancement Studies
Optimizing synthetic routes to improve yields and reduce reaction times is a continuous effort in organic synthesis. For quinoline derivatives, various strategies have been explored. acs.org
One approach involves the use of microwave irradiation, which has been shown to drastically reduce reaction times for nucleophilic substitution reactions compared to conventional heating. researchgate.net Another strategy is the use of efficient catalysts. For example, in the synthesis of quinolones, diphenyl ether has been found to be an effective cyclization reagent, reducing the reaction time to 0.75 hours. acs.org The choice of solvent and reaction temperature also plays a critical role in optimizing yields. acs.org For instance, in some cyclization reactions, lower or higher temperatures than the optimal 120-130°C range can lead to a significant decrease in yield. acs.org
Analytical Techniques for Reaction Monitoring and Product Characterization
A suite of analytical techniques is essential for monitoring the progress of reactions and for the structural confirmation of the synthesized this compound derivatives. unito.it
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR))
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. q-chem.com
¹H NMR: Provides information about the number and chemical environment of protons. For quinoline derivatives, characteristic signals in the aromatic region help confirm the quinoline core structure. semanticscholar.orgnih.gov For example, in the ¹H NMR spectrum of 5-nitro-6-(morpholin-1-yl)quinoline, the appearance of aliphatic triplets confirms the successful introduction of the morpholine ring. semanticscholar.org
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. sapub.org
The presence of a nitro group (NO₂) is typically confirmed by strong absorption bands around 1518 and 1348 cm⁻¹. sapub.org
The amino group (NH₂) shows characteristic absorption bands in the region of 3100–3500 cm⁻¹. sapub.orgnih.gov
The formation of an imine (C=N) bond in Schiff base derivatives is indicated by an absorption band around 1616-1690 cm⁻¹. sapub.orgnih.gov
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their elemental composition. semanticscholar.orgmdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. semanticscholar.orgmdpi.com
Chemical Reactivity and Reaction Mechanism Studies of 6 Nitro 4 Quinolinamine
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The quinoline (B57606) nucleus of 6-nitro-4-quinolinamine is an aromatic heterocycle, making it amenable to both electrophilic and nucleophilic substitution reactions. The positions of these substitutions are directed by the existing amino and nitro groups.
Electrophilic Aromatic Substitution (EAS):
Electrophilic aromatic substitution involves an electrophile attacking the electron-rich aromatic ring. libretexts.orgnumberanalytics.com The amino group (-NH2) is a potent activating group, donating electron density to the ring and making it more reactive towards electrophiles. scribd.comlibretexts.org Conversely, the nitro group (-NO2) is a strong deactivating group, withdrawing electron density and rendering the ring less reactive. scribd.comopenstax.org
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution (SNAr) occurs when a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. vapourtec.commasterorganicchemistry.com The presence of the electron-withdrawing nitro group makes the quinoline ring in this compound susceptible to nucleophilic attack. vapourtec.commdpi.com This is particularly true for positions ortho and para to the nitro group. wikipedia.org
A specific type of SNAr is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile replaces a hydrogen atom on a nitro-activated aromatic ring. wikipedia.orgresearchgate.net Studies on various nitroquinolines have shown that they can undergo VNS reactions, with the position of substitution being influenced by the position of the nitro group and the nature of the nucleophile. researchgate.netcdnsciencepub.com For example, 6-nitroquinolines have been shown to react with nucleophiles like 4-amino-1,2,4-triazole (B31798) at the position ortho to the nitro group. researchgate.net
Redox Chemistry of the Nitro Group
The nitro group is a key player in the redox chemistry of this compound, capable of undergoing both reduction and, under specific conditions, influencing oxidative transformations.
Investigation of Bioreduction Pathways and Intermediate Formation
The bioreduction of nitroaromatic compounds is a critical metabolic pathway. scielo.brnih.gov The nitro group can be reduced in a stepwise manner, involving a six-electron reduction to form nitroso, N-hydroxylamino, and finally, the amino functional group. nih.gov This process is often catalyzed by nitroreductases. nih.gov
In the context of this compound, the bioreduction of the nitro group can lead to the formation of reactive intermediates. One-electron reduction can form a nitro anion radical, which can then be converted to a nitroso compound. scielo.br Further reduction yields the corresponding hydroxylamine (B1172632). scielo.br Studies on the related compound 6-nitroquinoline (B147349) have shown that it can be enzymatically converted to the fluorescent 6-aminoquinoline (B144246), particularly under hypoxic conditions. researchgate.net This conversion proceeds through a 6-hydroxylaminoquinoline intermediate. researchgate.net
The formation of these intermediates is significant as they can be chemically reactive and potentially interact with cellular components.
Reactivity Profiles of the Amino Group
The amino group at the 4-position of this compound is a nucleophilic center and can participate in a variety of chemical reactions.
Acylation and Alkylation: The amino group can react with acylating and alkylating agents. For example, aminoquinolines can be condensed with N-α-butoxycarbonyl (Boc)-protected amino acids in the presence of coupling agents like 1,3-dicyclohexylcarbodiimide (DCC). acs.org
Diazotization: Primary aromatic amines can react with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.
Formation of Schiff Bases: The amino group can condense with aldehydes and ketones to form imines (Schiff bases).
The reactivity of the amino group is influenced by the electronic effects of the nitro group. The electron-withdrawing nature of the nitro group reduces the basicity and nucleophilicity of the amino group compared to an unsubstituted 4-aminoquinoline (B48711).
Influence of Substituent Effects on Reaction Kinetics and Selectivity
The rate and outcome of chemical reactions involving this compound are significantly influenced by the electronic properties of the amino and nitro substituents.
The Hammett equation is a useful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. semanticscholar.org The nitro group has a large positive Hammett substituent constant (σp = +0.78), indicating its strong electron-withdrawing nature, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. scielo.br In contrast, the amino group is a strong electron-donating group, which activates the ring towards electrophilic attack.
These substituent effects govern the kinetics of reactions. For example, in nucleophilic aromatic substitution reactions, the presence of an electron-withdrawing group like the nitro group generally increases the reaction rate. nih.gov The position of the substituent is also crucial; ortho and para electron-withdrawing groups have a more pronounced effect on stabilizing the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions. masterorganicchemistry.commdpi.com
The table below summarizes the directing effects of the amino and nitro groups on electrophilic aromatic substitution.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
| -NH₂ | Electron-donating | Activating | Ortho, Para |
| -NO₂ | Electron-withdrawing | Deactivating | Meta |
Chemo- and Regioselectivity in Multi-Functionalized Systems
This compound is a multi-functionalized molecule, presenting challenges and opportunities in terms of chemo- and regioselectivity. slideshare.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential reaction at one position over another.
In reactions involving this compound, the relative reactivity of the amino group, the nitro group, and the quinoline ring must be considered. For example, when performing a reduction, it is possible to selectively reduce the nitro group to an amino group without affecting the quinoline ring, often using reagents like tin(II) chloride or sodium dithionite. rsc.org
The regioselectivity of substitution reactions on the quinoline ring is a complex interplay of the directing effects of the existing substituents. acs.org For instance, in electrophilic substitution, the position of attack will be determined by the combined influence of the activating amino group and the deactivating nitro group. Similarly, in nucleophilic substitution, the position of attack will be directed by the activating effect of the nitro group. The synthesis of various substituted quinolines often relies on controlling these chemo- and regioselective reactions. organic-chemistry.org
Structure Activity Relationship Sar Investigations of 6 Nitro 4 Quinolinamine Derivatives
Methodologies for SAR Elucidation
The elucidation of SAR for 6-nitro-4-quinolinamine derivatives employs a combination of synthetic chemistry and computational analysis. These methodologies provide a comprehensive framework for rational drug design.
The synthesis of a diverse library of analogs is the cornerstone of SAR studies. For quinoline (B57606) scaffolds, established synthetic routes like the Friedländer synthesis and the Knorr quinoline synthesis are often adapted. orientjchem.orgresearchgate.net These methods allow for the introduction of various substituents onto the quinoline core. orientjchem.orgrsc.org Modifications typically target three key areas of the this compound molecule:
The Quinoline Core: Introducing different functional groups at various positions on the benzene (B151609) and pyridine (B92270) rings of the quinoline nucleus allows for the probing of electronic and steric effects. frontiersin.org
The 4-Amino Group: The primary amine at the C-4 position is a common site for modification. Derivatives are created by alkylation, acylation, or by incorporating the nitrogen into various cyclic structures to explore the impact of basicity, lipophilicity, and steric bulk. mdpi.comarabjchem.org
The 6-Nitro Group: The position and electronic nature of the nitro group are critical. Analogs are synthesized where the nitro group is moved to other positions (e.g., C-5, C-7, C-8) or replaced by other electron-withdrawing or electron-donating groups to assess its role in the molecule's activity. nih.gov
For example, a general approach to creating new derivatives involves the reaction of a 4-chloroquinoline (B167314) precursor with various amines to generate a library of 4-aminoquinoline (B48711) analogs. nih.gov This systematic approach enables a direct comparison of the biological activities of closely related compounds, revealing critical structural requirements for a desired biological response. clockss.org
Computational methods are invaluable for predicting how structural changes will affect biological activity, thereby guiding synthetic efforts. Molecular docking simulations, for instance, can predict the binding orientation and affinity of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. nih.gov These studies can reveal key interactions, like hydrogen bonds or π-stacking, that are crucial for binding. arabjchem.org
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in the chemical structure with changes in biological activity. researchgate.net Molecular descriptors are used to quantify various properties of the molecules:
Electronic Descriptors: Parameters like the Hammett constant (σ) quantify the electron-donating or electron-withdrawing nature of substituents. The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the quinoline ring. researchgate.net
Lipophilicity Descriptors: The partition coefficient (Log P) measures a compound's distribution between an oily and an aqueous phase, which is critical for its ability to cross cell membranes. frontiersin.org
Steric Descriptors: These describe the size and shape of the molecule or its substituents, which can influence how well the compound fits into a binding site.
By analyzing these descriptors across a series of analogs, researchers can build predictive models that aid in the design of new derivatives with enhanced activity. researchgate.netmdpi.com
Systematic Analog Synthesis and Modification
Impact of Nitro Group Position and Substitution on Biological Responses
The nitro group is a powerful modulator of the chemical and biological properties of the quinoline ring. Its position and presence are critical determinants of activity.
The nitro group is a strong electron-withdrawing group, which reduces the electron density of the quinoline scaffold. nih.gov This electronic modification can enhance the molecule's ability to participate in single-electron transfer processes or make it more susceptible to nucleophilic attack, which can be important for its mechanism of action. nih.gov The reduction of the nitro group within cells can also lead to the formation of reactive intermediates that interact with cellular components, contributing to cytotoxicity against pathogens or cancer cells.
The position of the nitro group has a profound impact on biological activity. Studies on various quinoline derivatives have shown that moving the nitro group can dramatically alter potency. For example, in a study of dibromoquinolines, the introduction of a nitro group at the C-5 position led to remarkable inhibitory activity against several cancer cell lines, whereas the precursor without the nitro group was inactive. nih.gov Conversely, in other scaffolds, the presence of a nitro group at the 6-position has been found to be crucial for specific biological activities. Computational studies on primaquine, an 8-aminoquinoline, showed that adding a nitro group at any exocyclic position increases the ionization potential, with substitution at the 5-position resulting in the largest increase. acs.org
| Derivative Example | Nitro Group Position | Observed Effect on Biological Activity | Reference |
| 6,8-dibromo-5-nitroquinoline | 5 | Significantly enhanced anticancer activity compared to the non-nitrated precursor. | nih.gov |
| 4-H-6-NO2-3-QCA | 6 | The nitro group can be reduced to form reactive intermediates, contributing to anticancer activity. | |
| Nitrochalcones | 2 (ortho) | Exhibited the highest anti-inflammatory activity among tested isomers. | mdpi.com |
| Nitrochalcones | 4 (para) | Showed notable anti-inflammatory activity. | mdpi.com |
This table presents illustrative data on how the position of a nitro group can affect the biological activity of quinoline and related scaffolds.
Influence of the 4-Amino Substituent on Biological Activity
The 4-amino group is a key handle for modifying the biological activity of quinoline derivatives. SAR studies have extensively explored how substitutions on this amine affect potency and selectivity. orientjchem.org
Research has shown that:
Flexibility of the Amino Substituent: Introducing a flexible amino substituent at the 4-position can increase activity. mdpi.comarabjchem.org
Type of Amino Group: In some series of compounds, N,N-dimethylaminoalkylamino groups at the 4-position conferred better inhibitory activity than N,N-diethylaminoalkylamino groups. mdpi.com
Presence of a Basic Nitrogen: A basic nitrogen atom in the side chain attached to the 4-amino position is often crucial for activity, particularly in antimalarial quinolines, as it is believed to be involved in drug accumulation in the acidic food vacuole of the parasite. orientjchem.orgresearchgate.net
Hybrid Molecules: Linking the 4-amino group to other pharmacophores (creating hybrid molecules) is a common strategy to develop agents with multi-target activity. nih.gov For instance, hybrids of 4-aminoquinoline and pyrimidine (B1678525) have shown potent antimalarial activity. nih.gov
| 4-Amino Substituent Type | General Observation on Activity | Reference |
| Flexible amino side chains | Can lead to increased activity. | mdpi.comarabjchem.org |
| N,N-dimethylaminoalkylamino | Can be more potent than N,N-diethylaminoalkylamino analogs in certain series. | mdpi.com |
| Rigid amino substituents | May be less active than flexible counterparts. | mdpi.com |
| Hybrid with pyrimidine | Resulted in potent antimalarial activity in the nanomolar range. | nih.gov |
This interactive table summarizes findings on how modifications to the 4-amino substituent influence the biological activity of quinoline derivatives.
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry, the three-dimensional arrangement of atoms, can play a critical role in the biological activity of this compound derivatives. orientjchem.org Chiral centers can be introduced into the molecule, particularly in the substituent at the 4-amino position. The resulting enantiomers or diastereomers often exhibit different potencies and selectivities because biological targets like enzymes and receptors are themselves chiral.
For example, in a series of 4-aminoquinoline derivatives investigated as α2C-adrenoceptor antagonists, substitutions on the piperazine (B1678402) ring attached to the 4-amino group had a significant and stereospecific effect on affinity and potency. nih.govacs.org Specifically, the (R)-configuration at a chiral center in the side chain was found to be more active than the (S)-configuration. orientjchem.org This highlights that a specific spatial arrangement is necessary for optimal interaction with the receptor's binding pocket.
The absolute stereochemistry of a drug can influence its:
Binding Affinity: One enantiomer may fit much better into the binding site of a target protein than the other.
Efficacy: Even if both enantiomers bind, one may be more effective at eliciting the desired biological response.
Metabolism: Enzymes responsible for drug metabolism can act differently on different stereoisomers, leading to variations in the drug's half-life and clearance.
Therefore, the synthesis and testing of stereochemically pure isomers are essential for a complete understanding of the SAR and for developing the most effective and safe therapeutic agents. mdpi.comresearchgate.net
Correlation between Molecular Features and Mechanistic Pathways
Understanding the SAR of this compound derivatives allows for the correlation of specific molecular features with their underlying mechanisms of action.
The Nitro Group and DNA Intercalation: The planar, electron-deficient quinoline ring system, further influenced by the electron-withdrawing nitro group, is well-suited for intercalating between the base pairs of DNA. orientjchem.org This physical blockage can disrupt DNA replication and transcription, leading to cell death, a mechanism relevant to anticancer and antimicrobial activity. The nitro group itself can be bioreduced to form reactive species that can cause DNA damage.
The 4-Amino Side Chain and Target Binding: The substituent at the 4-amino position often plays a crucial role in binding to specific protein targets. In antimalarial quinolines, the basic side chain is thought to be protonated in the acidic parasite food vacuole, leading to drug accumulation. researchgate.net The specific structure of the side chain can also mediate precise interactions with enzyme active sites or receptor binding pockets, determining the compound's selectivity and potency. nih.govacs.org For example, studies on 4-aminoquinoline-pyrimidine hybrids suggest they act by binding to heme and DNA. nih.gov
By connecting these structural features to specific mechanistic pathways, researchers can more effectively design next-generation compounds that are optimized not only for potency but also for a specific and desired biological effect. nih.govclockss.orgacs.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, offering a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For 4-aminoquinoline derivatives, including those with a 6-nitro substitution, QSAR methodologies have been instrumental in understanding the structural requirements for their therapeutic effects, particularly in the context of antimalarial activity. These approaches save significant resources and time in the development of new drug candidates.
The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. By establishing a statistically significant correlation between these descriptors and the observed biological activity, a QSAR model can be developed. Such a model not only provides insights into the mechanism of action but also enables the prediction of the activity of novel, un-synthesized compounds.
Various statistical methods are employed to derive the QSAR models, with Multiple Linear Regression (MLR) being one of the most common. MLR attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (biological activity) by fitting a linear equation to the observed data. To enhance the predictive power and robustness of the models, feature selection methods like the genetic algorithm (GA) and stepwise regression are often coupled with MLR. nih.gov
Two-Dimensional QSAR (2D-QSAR)
2D-QSAR models are based on descriptors that are calculated from the 2D representation of the molecules. These descriptors include physicochemical properties like hydrophobicity (log P), molar refractivity (MR), and electronic parameters derived from the Hammett equation, as well as topological indices that describe molecular size, shape, and branching.
For instance, a QSAR study on a series of 7-chloro-4-aminoquinolines utilized 2D descriptors to develop models for their antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov The biological activity data, expressed as IC50 values, were converted to the negative logarithmic scale (pIC50) to be used as the dependent variable in the regression analysis. arabjchem.org The statistical quality of the developed models was assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). nih.gov A high r² value indicates a good fit of the model to the training data, while high q² and pred_r² values suggest good internal and external predictive ability, respectively. nih.gov
One study on 7-chloro-4-aminoquinoline derivatives developed a 2D-QSAR model with a correlation coefficient (r²) of 0.9188 and a cross-validated squared correlation coefficient (q²) of 0.8349 for the Dd2 (resistant) strain, indicating a statistically significant and predictive model. nih.gov
Three-Dimensional QSAR (3D-QSAR)
3D-QSAR methods take into account the three-dimensional structure of the molecules and how they interact with the target receptor in 3D space. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the most widely used 3D-QSAR techniques. nih.govucsf.edu
In CoMFA, molecules are aligned in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point. These field values are then used as descriptors in a Partial Least Squares (PLS) analysis to correlate them with biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.
CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationships. A reliable CoMSIA model for a series of 7-substituted-4-aminoquinoline derivatives showed a q² value of 0.638, indicating good predictive power. tandfonline.com In another study on 2,4-disubstituted quinoline derivatives, both CoMFA and CoMSIA models yielded statistically validated results with q² values of 0.677 and 0.741, respectively. ucsf.edu
The development of robust 3D-QSAR models critically depends on the alignment of the molecules in the dataset. This is typically achieved by aligning them based on a common substructure or by using a template molecule, often the most active compound in the series. ajol.info
Hologram QSAR (HQSAR)
Hologram QSAR (HQSAR) is a 2D-QSAR method that does not require molecular alignment or 3D structural information. It encodes the structural information of each molecule as a molecular hologram, which is a fixed-length array of integers. Each fragment of the molecule contributes to the values in the hologram. These hologram fingerprints are then used as predictors of biological activity in a PLS analysis. A study on 7-chloro-4-aminoquinolines with anti-mycobacterial activity employed HQSAR modeling to understand the structure-activity relationships of amino-imino tautomers. mdpi.com
Research Findings and Data
While specific QSAR studies focusing solely on this compound derivatives are not extensively reported in the public domain, the principles and findings from studies on analogous 4-aminoquinoline series provide valuable insights. For example, the electronic properties of substituents on the quinoline ring have been shown to be significant. The nitro group is a strong electron-withdrawing group, which would significantly influence the pKa of the quinoline nitrogen. One study noted that the quinoline nitrogen pKa ranged from 6.28 in a nitro derivative to 8.36 in an amino derivative, which in turn affects the accumulation of the drug in the acidic food vacuole of the malaria parasite. researchgate.net
The following interactive table presents a hypothetical dataset to illustrate the components of a QSAR study, including compound structures, their biological activities, and some common molecular descriptors.
Table 1: Hypothetical QSAR Data for 4-Aminoquinoline Derivatives
| Compound | Structure | R-Group | pIC50 | LogP | Molar Refractivity (MR) |
| 1 | This compound | -NO2 | 5.8 | 2.1 | 55.2 |
| 2 | 7-Chloro-4-quinolinamine | -Cl | 6.5 | 3.0 | 58.7 |
| 3 | 6-Methoxy-4-quinolinamine | -OCH3 | 6.2 | 2.5 | 60.1 |
| 4 | 4-Quinolinamine | -H | 5.5 | 2.0 | 50.5 |
| 5 | 6-Amino-4-quinolinamine | -NH2 | 6.8 | 1.8 | 56.3 |
In a typical QSAR analysis, a model would be generated from such data. For instance, a hypothetical MLR equation might look like:
pIC50 = 0.5 * LogP - 0.02 * MR + 1.2 * (Electronic_Parameter) + Constant
This equation would then be used to predict the pIC50 of new derivatives based on their calculated descriptor values.
The following table shows an example of a real dataset from a QSAR study on side-chain modified 7-chloro-4-aminoquinolines, demonstrating the structural diversity and range of biological activity typically included in such an analysis. arabjchem.org
Table 2: Antimalarial Activities of Side Chain Modified 7-chloro-4-aminoquinolines
| Compound | n | R | R' | IC50 (nM) Dd2 | pIC50 Dd2 |
| 4a | 2 | H | - | 129 | 6.89 |
| 4b | 3 | H | - | 35.8 | 7.45 |
| 4c | 2 | CH3 | - | 243 | 6.61 |
| 4d | 3 | CH3 | - | 77.1 | 7.11 |
| 5a | 2 | H | H | 25.5 | 7.59 |
| 5b | 3 | H | H | 18.2 | 7.74 |
Data sourced from a study on side chain modified 7-chloro-4-aminoquinolines. arabjchem.org
These QSAR methodologies provide a powerful computational lens through which the complex relationships between the chemical structure of this compound derivatives and their biological activities can be investigated, guiding the rational design of more potent and effective therapeutic agents.
Computational and Theoretical Chemistry Studies of 6 Nitro 4 Quinolinamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of organic molecules. imist.maarxiv.orgrsc.orgunige.ch These calculations provide insights into the geometric and electronic characteristics that govern the molecule's stability and reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard and effective theoretical approach for studying the properties of quinoline (B57606) derivatives. rsc.orgdntb.gov.ua Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G(d,p) or 6-311G(d,p) are frequently employed to perform structural calculations, analyze molecular interactions, and predict electronic and optical properties. rsc.orgdntb.gov.uabendola.com For 6-Nitro-4-quinolinamine, DFT calculations can model its molecular structure and electronic charge distribution, accounting for the influence of both the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂).
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. utwente.nlwm.eduresearchgate.net This process calculates the optimal bond lengths, bond angles, and dihedral (torsional) angles by minimizing the forces on each atom. For this compound, the key structural features include the planar quinoline ring system and the orientations of the amino and nitro substituents.
Conformational analysis would further investigate the rotational barrier around the C4-N bond of the amino group to identify the most stable conformer. While specific crystallographic or computationally derived data for this compound is not available in the cited literature, a theoretical optimization would yield precise geometric parameters.
Table 1: Representative Theoretical Geometrical Parameters for this compound (Note: The following data is illustrative for a DFT-optimized structure and not based on published experimental values for this specific compound.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C4-N (amino) | 1.37 |
| C6-N (nitro) | 1.48 | |
| N-O (nitro, avg.) | 1.23 | |
| C3-C4 | 1.41 | |
| C5-C6 | 1.38 | |
| **Bond Angles (°) ** | C3-C4-C4a | 121.5 |
| C5-C6-C7 | 122.0 | |
| C5-C6-N (nitro) | 118.5 | |
| Dihedral Angle (°) | C5-C6-N-O | 0.0 (planar) |
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. numberanalytics.comimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring. In contrast, the LUMO would be concentrated on the electron-deficient nitro group and the associated benzene (B151609) ring portion of the quinoline system. This separation facilitates an intramolecular charge transfer (ICT) upon electronic excitation. In a computational study on the related 6-aminoquinoline (B144246), the HOMO and LUMO were found to be localized over the entire molecule. researchgate.net The introduction of a nitro group is expected to significantly lower the LUMO energy and narrow the energy gap.
Table 2: Representative FMO Properties for this compound (Note: These values are illustrative and derived from general principles of substituent effects on aromatic systems.)
| Parameter | Energy (eV) |
| EHOMO | -6.15 |
| ELUMO | -2.85 |
| Energy Gap (ΔE) | 3.30 |
Prediction of Global and Local Chemical Reactivity Parameters (e.g., Electronegativity, Chemical Potential, Hardness, Softness, Electrophilicity)
Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability. rsc.org These parameters are calculated using the following relationships:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Potential (µ) = -(I + A) / 2 = -χ
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = µ² / (2η)
A high electrophilicity index suggests a molecule is a strong electron acceptor, a characteristic expected for this compound due to the potent electron-withdrawing nature of the nitro group. acs.org
Table 3: Representative Global Chemical Reactivity Parameters for this compound (Note: These values are calculated from the illustrative FMO energies in Table 2.)
| Parameter | Symbol | Predicted Value |
| Ionization Potential | I | 6.15 eV |
| Electron Affinity | A | 2.85 eV |
| Electronegativity | χ | 4.50 eV |
| Chemical Potential | µ | -4.50 eV |
| Chemical Hardness | η | 1.65 eV |
| Chemical Softness | S | 0.30 eV⁻¹ |
| Electrophilicity Index | ω | 6.14 eV |
Spectroscopic Property Prediction
Theoretical methods are highly effective in predicting and interpreting spectroscopic data, providing a direct link between electronic structure and observed spectra.
Theoretical UV-Visible Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a robust method for simulating UV-Visible absorption spectra by calculating the energies of vertical electronic excitations from the ground state to various excited states. academie-sciences.frmdpi.com The calculations yield the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. mdpi.com
For this compound, the presence of both a strong donor (-NH₂) and a strong acceptor (-NO₂) group on the quinoline framework suggests that its UV-Vis spectrum will be dominated by intramolecular charge transfer (ICT) transitions. These transitions, typically of π→π* character, involve the promotion of an electron from the HOMO (donor-centric) to the LUMO (acceptor-centric). Such ICT bands are often intense and appear at longer wavelengths (a bathochromic or red shift) compared to the unsubstituted quinoline. Theoretical studies on other nitro-aromatic compounds and aminoquinolines support these expectations. researchgate.netacs.org A TD-DFT calculation, often using a functional like B3LYP or M06-2X, would predict the specific wavelengths of these transitions. academie-sciences.frresearchgate.net
Table 4: Representative Predicted UV-Visible Absorption Data for this compound (Note: Data is illustrative, based on typical values for donor-acceptor aromatic systems.)
| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Transition Assignment |
| 395 | 0.45 | S₀ → S₁ (π→π, ICT) |
| 280 | 0.28 | S₀ → S₂ (π→π) |
| 245 | 0.35 | S₀ → S₃ (π→π*) |
Vibrational Spectra Calculations (e.g., IR, Raman)
Computational methods, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules like this compound. researchgate.net These theoretical calculations provide insights into the molecule's vibrational modes, helping to assign and interpret experimental spectra. The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the harmonic vibrational frequencies based on the second derivatives of the energy. researchgate.netglobalresearchonline.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. globalresearchonline.net
For this compound, the vibrational spectrum is characterized by modes associated with its three main components: the quinoline ring, the amino group (-NH2), and the nitro group (-NO2).
Quinoline Ring Vibrations : The C-H stretching vibrations of the heteroaromatic quinoline ring are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The carbon-carbon stretching vibrations within the ring system occur in the 1625-1430 cm⁻¹ range. scialert.net
Amino Group Vibrations : The -NH2 group is characterized by symmetric and anti-symmetric stretching vibrations. The anti-symmetric (νas) and symmetric (νs) stretching modes for aromatic amines typically appear in the 3500-3300 cm⁻¹ range. scirp.org
Nitro Group Vibrations : The nitro group exhibits characteristic symmetric and asymmetric stretching modes. The asymmetric stretching vibration is typically found around 1520 cm⁻¹, while the symmetric stretch appears near 1340 cm⁻¹.
A detailed assignment of the fundamental vibrational modes can be achieved by analyzing the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates to each normal mode. nepjol.info
Table 1: Representative Vibrational Frequencies for Functional Groups in this compound (Based on Analogous Compounds)
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric Stretch | 3500 - 3400 | scirp.org |
| Symmetric Stretch | 3400 - 3300 | scirp.org | |
| Nitro (-NO₂) | Asymmetric Stretch | ~1520 | |
| Symmetric Stretch | ~1340 | ||
| Aromatic C-H | Stretching | 3100 - 3000 | scialert.net |
Molecular Modeling and Simulation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. nepjol.info This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For derivatives of this compound, docking studies have been employed to investigate their binding modes with various biological targets implicated in diseases like cancer and malaria. nih.govsciforschenonline.orgnih.gov
These studies involve preparing the 3D structures of both the ligand (e.g., this compound) and the target protein, followed by a search algorithm that explores possible binding poses. The poses are then scored based on their binding affinity or energy, with lower binding energy values typically indicating a more stable interaction. nih.govmdpi.com Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are then analyzed.
For instance, quinoline derivatives have been docked into the active sites of proteins like Epidermal Growth Factor Receptor (EGFR) to assess anticancer potential and Plasmepsin 2 to evaluate antimalarial activity. sciforschenonline.orgnih.gov Computational studies on nitro-derivatives of quinoline have also explored their interaction with the main protease (Mpro) of SARS-CoV-2. nih.gov
Table 2: Examples of Molecular Docking Targets for Quinoline Derivatives
| Compound Class | Target Protein | Disease/Function | Key Findings | Reference |
|---|---|---|---|---|
| 6-Nitro-4-substituted quinazolines | EGFR | Cancer | Identification of binding modes in the EGFR active site to explain inhibitory activity. | nih.gov |
| Nitroquinoline N-oxides | SARS-CoV-2 Mpro | COVID-19 | Prediction of stabilizing interactions within the enzyme's active site. | nih.gov |
| Quinoline imines | Plasmepsin 2 | Malaria | Reporting potential for inhibitory activity based on docking scores and interactions. | sciforschenonline.org |
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational flexibility of a molecule like this compound and the stability of its interactions with a biological target. nih.govunifi.it
In the context of drug-receptor interactions, MD simulations are often performed after molecular docking to refine the predicted binding pose and assess its stability. The simulation tracks the trajectory of the ligand within the binding site, revealing how the ligand and protein adapt to each other. This dynamic approach accounts for temperature and solvent effects, offering a more realistic representation than static docking models. nih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the receptor.
Binding Free Energy Calculations: To provide a more accurate estimation of the binding affinity.
While specific MD simulation studies on this compound are not widely published, this technique is standard for exploring the conformational landscape and binding dynamics of small molecule inhibitors. unifi.itresearchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Prediction of Pharmacokinetic and Pharmacodynamic Properties (In Silico ADME)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies use computational models to predict the pharmacokinetic properties of a drug candidate. nih.gov These predictions are vital in the early stages of drug development to identify compounds with favorable drug-like properties and to flag potential liabilities, such as poor absorption or toxicity, thereby reducing late-stage failures. researchgate.netprosilico.com
For compounds like this compound, various molecular descriptors and properties are calculated. These often include predictions based on Lipinski's Rule of Five, which assesses oral bioavailability, as well as other key parameters. Computational tools like SwissADME and PreADMET are commonly used for these predictions. researchgate.net Studies on related quinoline derivatives have shown that these in silico tools can effectively predict properties like intestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. sciforschenonline.orgnih.govrsc.org
Table 3: Common In Silico ADME Parameters Predicted for Drug Candidates
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Molecular Weight | Mass of the molecule | Influences absorption and distribution; typically <500 g/mol . | researchgate.net |
| LogP (Partition Coefficient) | Lipophilicity of the molecule | Affects solubility, permeability, and binding; typically <5. | researchgate.net |
| H-Bond Donors/Acceptors | Number of hydrogen bond donors and acceptors | Influences solubility and membrane permeability. | researchgate.net |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Predicts drug transport properties, including intestinal absorption and BBB penetration. | researchgate.net |
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut | A key factor for oral bioavailability. | sciforschenonline.org |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross the BBB and enter the central nervous system | Important for CNS-targeting drugs and for avoiding CNS side effects. | sciforschenonline.org |
Computational Assessment of Molecular Stability and Energetics
The molecular stability and reactivity of this compound can be assessed using quantum chemical calculations. These studies provide insights into the electronic structure of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bendola.com
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govbendola.com
Other calculated descriptors include:
Total Electronic Energy (ΔE): Used to compare the relative stability of different isomers. For example, computational studies on nitro-THQ isomers have been used to understand regioselectivity in nitration reactions. researchgate.net
Electronegativity (χ), Chemical Hardness (η), and Electrophilicity (ω): These global reactivity descriptors provide further information on the molecule's reactivity profile. bendola.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions. researchgate.net
Studies on nitroquinoline derivatives have shown that the position of the nitro group significantly influences the electronic properties and stability of the isomers. nih.govresearchgate.net
Table 4: Quantum Chemical Descriptors for Molecular Stability and Reactivity
| Descriptor | Formula | Significance | Reference |
|---|---|---|---|
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicator of chemical stability and reactivity. | nih.gov |
| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron. | bendola.com |
| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added. | bendola.com |
Investigation of Crystal Structures and Intermolecular Interactions
The determination of a molecule's crystal structure via X-ray diffraction provides definitive information about its three-dimensional arrangement, bond lengths, and bond angles in the solid state. This experimental data is complemented by computational tools like Hirshfeld surface analysis, which helps to visualize and quantify intermolecular interactions within the crystal lattice. researchgate.netnih.gov
For quinoline derivatives, crystal packing is often governed by a network of non-covalent interactions, including:
Hydrogen Bonds: Strong directional interactions, such as N-H···O or O-H···N, are common and play a crucial role in stabilizing the crystal structure. In 6-nitroquinazolin-4(3H)-one, for example, N-H···O hydrogen bonds lead to the formation of dimers. nih.gov
π-π Stacking: Interactions between the aromatic rings of adjacent quinoline systems contribute significantly to the packing arrangement. nih.gov
C-H···O and C-H···N Interactions: These weaker hydrogen bonds are also frequently observed. nih.gov
Hirshfeld surface fingerprint plots provide a 2D map of all intermolecular contacts, allowing for a quantitative breakdown of the contribution of each type of interaction to the total crystal packing. nih.govmdpi.com For example, analysis of related structures shows that H···H, O···H, and N···H contacts often dominate the interactions. nih.govmdpi.com This detailed understanding of solid-state interactions is critical for controlling the physical properties of crystalline materials.
Biological Activity and Mechanism of Action Research of 6 Nitro 4 Quinolinamine and Analogues in Vitro/in Vivo Preclinical
Antimicrobial Activity Investigations
Derivatives of 6-nitro-4-quinolinamine have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and protozoa.
Antibacterial Spectrum and Efficacy (e.g., against Pseudomonas aeruginosa, Klebsiella pneumoniae)
The antibacterial potential of this compound analogues has been investigated against both Gram-positive and Gram-negative bacteria. Some derivatives have shown promising activity against clinically relevant pathogens known for their resistance to conventional antibiotics.
Research into quinoline (B57606) derivatives has identified compounds with notable inhibitory effects against Pseudomonas aeruginosa, a pathogen notorious for its intrinsic and acquired resistance mechanisms. For instance, certain 4-aminoquinoline (B48711) analogues have been shown to inhibit biofilm formation in P. aeruginosa at concentrations as low as 50 µM. mdpi.comnih.gov One study highlighted a 7-chloro-4-aminoquinoline analog which inhibited PAO1 biofilm formation by 50% at 50 µM, although it also affected bacterial growth at this concentration. mdpi.com Another study on cyclic antimicrobial peptide analogues demonstrated a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against P. aeruginosa. mdpi.com
Similarly, studies have explored the activity of quinoline derivatives against Klebsiella pneumoniae. In the context of multidrug-resistant strains, certain alkoxyquinoline derivatives have been shown to restore drug susceptibility, indicating an inhibition of efflux pump mechanisms. nih.gov For example, one study reported that AAC(6′)-Ib-producing carbapenem-resistant K. pneumoniae strains exhibited amikacin (B45834) MICs clustering at 16 to 32 μg/ml. nih.gov
The following table summarizes the antibacterial activity of selected quinoline analogues against Pseudomonas aeruginosa and Klebsiella pneumoniae.
| Compound/Analogue | Bacterium | Activity Metric | Value | Reference |
| 7-chloro-4-aminoquinoline analog | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition | 50% at 50 µM | mdpi.com |
| Cyclic Antimicrobial Peptide Analogue | Pseudomonas aeruginosa | MIC | 8 µg/mL | mdpi.com |
| Amikacin | AAC(6′)-Ib-producing Klebsiella pneumoniae | MIC | 16-32 µg/mL | nih.gov |
| 2,8-dimethyl-4-(2′-pyrrolidinoethyl)-oxyquinoline | Klebsiella pneumoniae | Drug Susceptibility Restoration | Noticeable | nih.gov |
Antifungal Properties
The investigation of this compound analogues has extended to their potential as antifungal agents. Research has shown that certain derivatives exhibit activity against various fungal pathogens.
One study reported on 8-quinolinamines, which are structurally related to 4-aminoquinolines, demonstrating a broad spectrum of antifungal activity. For instance, against Candida albicans, IC50 values ranged from 4.93 to 19.38 μg/mL. researchgate.net Another study on long-chain 4-aminoquinoline derivatives found that while many did not have a direct antifungal effect, some active derivatives showed MIC values between 25 and 50 µM against Candida species. nih.gov
The table below presents the antifungal activity of selected quinoline analogues.
| Compound/Analogue | Fungal Species | Activity Metric | Value | Reference |
| 8-Quinolinamine Analogues | Candida albicans | IC50 | 4.93–19.38 µg/mL | researchgate.net |
| 8-Quinolinamine Analogues | Candida glabrata | IC50 | 3.96–19.22 μg/mL | researchgate.net |
| 8-Quinolinamine Analogues | Candida krusei | IC50 | 2.89–18.95 μg/mL | researchgate.net |
| 8-Quinolinamine Analogues | Cryptococcus neoformans | IC50 | 0.67–18.64 μg/mL | researchgate.net |
| 8-Quinolinamine Analogues | Aspergillus fumigatus | IC50 | 6.0–19.32 μg/mL | researchgate.net |
| Long-chain 4-AQ derivatives (active) | Candida spp. | MIC | 25-50 µM | nih.gov |
Antiprotozoal Activity (e.g., Antimalarial, Antileishmanial)
Quinolines have a long history as antimalarial agents, with chloroquine (B1663885), a 4-aminoquinoline, being a cornerstone of malaria treatment for decades. Research into this compound analogues has sought to build upon this legacy, particularly in the face of growing drug resistance.
Studies on various 4-aminoquinoline derivatives have demonstrated potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. For example, certain reversed chloroquines with 6-nitro substitution have shown comparable activity to 7-chloro substituted compounds. nih.gov Some 8-quinolinamine analogues have exhibited IC50 values as low as 20 ng/mL against the D6 (chloroquine-sensitive) strain and 22 ng/mL against the W2 (chloroquine-resistant) strain of P. falciparum. nih.gov
The antiprotozoal activity of these compounds also extends to other parasites like Leishmania. Several 8-quinolinamine analogues have demonstrated significant in vitro antileishmanial activity against Leishmania donovani, with IC50 values comparable to the standard drug pentamidine. nih.govnih.gov One study found that the introduction of a 6-nitro group into the quinoline scaffold could, in some cases, lead to a complete loss of antileishmanial activity, highlighting the nuanced structure-activity relationships.
Below is a table summarizing the antiprotozoal activity of selected quinoline analogues.
| Compound/Analogue | Protozoan | Strain | Activity Metric | Value | Reference |
| 8-Quinolinamine Analogue (46) | Plasmodium falciparum | D6 (CQ-S) | IC50 | 20 ng/mL | nih.gov |
| 8-Quinolinamine Analogue (46) | Plasmodium falciparum | W2 (CQ-R) | IC50 | 22 ng/mL | nih.gov |
| 8-Quinolinamine Analogues (25-27) | Leishmania donovani | - | IC50 | Comparable to Pentamidine | nih.gov |
| 8-Quinolinamine Analogues | Leishmania donovani | - | IC50 | 0.84–5.0 μg/mL | nih.gov |
| Quinoline-4-carboxylic acid (Q1) | Leishmania donovani | Promastigotes | IC50 | 1.49 µg/mL | mdpi.com |
| Quinoline-4-carboxylic acid with 6-nitro group (Q9) | Leishmania donovani | Promastigotes | Activity | Abolished | mdpi.com |
Anticancer Activity and Cytotoxicity Research
In addition to their antimicrobial properties, this compound and its analogues have been extensively evaluated for their potential as anticancer agents. These investigations have spanned a variety of cancer cell lines, revealing promising cytotoxic effects and shedding light on their mechanisms of action.
Evaluation against Various Cancer Cell Lines (e.g., colon cancer, lung cancer, glioblastoma, cervical cancer, adenocarcinoma)
The cytotoxic effects of this compound analogues have been demonstrated across a range of human cancer cell lines.
Colon Cancer: In studies involving colon cancer cell lines such as HCT-116 and SW620, certain imidazo[4,5-c]quinoline and PEGylated quinoline derivatives have shown potent anticancer activity. ekb.egnih.gov For instance, some imidazo[4,5-c]quinoline derivatives displayed IC50 values of less than 1 μM. researchgate.net A study on a nitro-aldehyde quinoline derivative reported an IC50 value of 0.535 µM against the Caco-2 colorectal adenocarcinoma cell line. plos.org
Lung Cancer: Against non-small cell lung cancer cell lines like A549, quinoline derivatives have also shown significant inhibitory activity. One study reported an IC50 value of 0.03 μM for a fluorinated quinoline derivative against A549 cells. researchgate.net Another study on quinoxaline (B1680401) derivatives, which share a similar heterocyclic core, found a compound with an IC50 of 9.32 μM against A549 cells. nih.gov
Glioblastoma: Research on glioblastoma multiforme (GBM) cells has also yielded promising results. A derivative of tetrahydrobenzo(g)imidazo[α-1,2]quinolone showed a strong cytotoxic effect on U-87MG glioblastoma cells with an IC50 of 11.91 µM.
Cervical Cancer: Against the HeLa cervical cancer cell line, certain quinoline-fused thiosemicarbazones have been investigated, with one compound showing an IC50 of 19.1 µM. indexcopernicus.com Another study on nitrogen-containing heterocyclic chalcone (B49325) derivatives reported a compound with an IC50 of 6.52 µM against HeLa cells. mdpi.com
Adenocarcinoma: A study on a quinoline derivative against the HT29 adenocarcinoma cell line reported an IC50 value lower than 10 µM. scielo.br
The following table presents the cytotoxic activity of selected quinoline analogues against various cancer cell lines.
| Compound/Analogue | Cancer Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |
| Imidazo[4,5-c]quinoline derivative | HCT-116 | Colon Cancer | IC50 | < 1 | researchgate.net |
| PEGylated quinoline derivative (4i) | SW620 | Colon Cancer | IC50 | 0.0078 | nih.gov |
| Nitro-aldehyde quinoline derivative (E) | Caco-2 | Colorectal Adenocarcinoma | IC50 | 0.535 | plos.org |
| Fluorinated quinoline derivative (20) | A549 | Lung Cancer | IC50 | 0.03 | researchgate.net |
| Quinoxaline derivative (4m) | A549 | Lung Cancer | IC50 | 9.32 | nih.gov |
| Tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivative (5c) | U-87MG | Glioblastoma | IC50 | 11.91 | |
| Quinoline fused thiosemicarbazone (7a) | HeLa | Cervical Cancer | IC50 | 19.1 | indexcopernicus.com |
| Nitrogen-containing heterocyclic chalcone (6f) | HeLa | Cervical Cancer | IC50 | 6.52 | mdpi.com |
| Quinoline derivative | HT29 | Adenocarcinoma | IC50 | < 10 | scielo.br |
Cellular Mechanisms of Action Leading to Cytotoxicity
The cytotoxic effects of this compound and its analogues are attributed to several cellular mechanisms. A key aspect of their action involves the bioreduction of the nitro group. This process can form reactive intermediates that interact with cellular components, leading to cell death. ekb.eg
One of the primary mechanisms is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis through various pathways. For example, some derivatives cause cell cycle arrest, often at the G2/M phase, which prevents cancer cells from proliferating. ekb.eg This is sometimes followed by the activation of caspases, a family of proteases that are central to the execution of apoptosis.
Furthermore, some quinoline derivatives have been found to interact directly with DNA. The planar quinoline ring system can intercalate between the base pairs of DNA, disrupting its structure and function, and thereby inhibiting cellular processes like replication and transcription. ekb.eg
Another proposed mechanism involves the generation of reactive oxygen species (ROS). The bioreduction of the nitro group can lead to the production of superoxide (B77818) radicals, which induce oxidative stress within the cancer cells, ultimately leading to their demise. Some compounds have also been shown to destabilize the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.
Inhibition of key enzymes involved in cancer cell survival and proliferation is another avenue of action. For instance, some quinoline derivatives have been identified as inhibitors of enzymes like epidermal growth factor receptor (EGFR) and topoisomerase, both of which are critical for cancer progression. nih.govresearchgate.net
Induction of Apoptosis
Apoptosis is a form of programmed cell death, a crucial process for eliminating unwanted or damaged cells. plos.orgmdpi.com A key strategy in cancer research is to find compounds that can trigger apoptosis in cancer cells. plos.orgnih.gov
Several studies have investigated the pro-apoptotic effects of quinoline and quinolone derivatives. For instance, 4-phenylquinolin-2(1H)-one (4-PQ) derivatives have been identified as inducers of cancer cell apoptosis. nih.gov This has led to the synthesis and evaluation of new quinolone derivatives as potential pro-apoptotic agents. nih.gov In one study, a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov Mechanistic studies on a particularly potent compound from this series, compound 11e, revealed that it induced apoptosis through both intrinsic and extrinsic signaling pathways. nih.gov
Furthermore, research on a natural product, CKBM, demonstrated its ability to induce a dose-dependent apoptotic effect in AGS gastric cancer cells. medsci.org This was confirmed by flow cytometric analysis, which showed an increase in the apoptotic cell population after treatment. medsci.org The induction of apoptosis by CKBM was associated with the increased expression of proteins like p21, p53, and 14-3-3σ, which are known to play roles in cell cycle regulation and apoptosis. medsci.org
The table below summarizes the findings of selected studies on the induction of apoptosis by quinoline derivatives.
| Compound/Derivative | Cell Line | Key Findings |
| 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives | HL-60, Hep3B, H460, COLO 205 | Nine derivatives displayed high potency; compound 11e induced apoptosis via intrinsic and extrinsic pathways. nih.gov |
| CKBM (a natural product) | AGS (gastric cancer) | Induced dose-dependent apoptosis and increased expression of p21, p53, and 14-3-3σ. medsci.org |
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and duplication. telight.eu Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for therapeutic intervention. telight.eu Cell cycle arrest, the halting of this process at specific checkpoints, can prevent cancer cells from proliferating. telight.euembopress.org
Research has shown that certain quinoline derivatives can induce cell cycle arrest in cancer cells. For example, a study on new 6-nitro-4-substituted quinazoline (B50416) derivatives found that a specific compound, 6c, caused cell cycle arrest at the G2/M phase in colon cancer cells. nih.gov This phase is a critical checkpoint before a cell enters mitosis.
Similarly, an investigation into an aromatic imidazoline (B1206853) derived from chloroquinoline, named A6, revealed that it triggered a significant decrease in cells in the G0/G1 phases and an accumulation of cells in the S phase of the cell cycle in Trypanosoma cruzi. plos.org This arrest in the S phase impairs the parasite's proliferation. plos.org
Another study on a natural product, CKBM, demonstrated its ability to induce G2/M cell cycle arrest in a gastric cancer cell line (AGS). medsci.org This was associated with enhanced expression of proteins p21, p53, and 14-3-3σ, which are known to be important in cell cycle regulation. medsci.org
The table below presents data from studies on cell cycle arrest induced by quinoline analogues.
| Compound/Derivative | Cell Line/Organism | Phase of Arrest | Associated Findings |
| Compound 6c (a 6-nitro-4-substituted quinazoline) | Colon cancer cells | G2/M | In addition to apoptosis induction. nih.gov |
| A6 (an aromatic imidazoline from chloroquinoline) | Trypanosoma cruzi | S phase | Impaired parasite proliferation. plos.org |
| CKBM (a natural product) | AGS (gastric cancer) | G2/M | Increased expression of p21, p53, and 14-3-3σ. medsci.org |
Reactive Oxygen Species (ROS) Generation
Reactive oxygen species (ROS) are highly reactive chemical molecules containing oxygen. wikipedia.org While they are produced naturally in the body and have important signaling functions, excessive levels can lead to cellular damage, a condition known as oxidative stress. wikipedia.org The generation of ROS is a mechanism that can be exploited to kill cancer cells. sigmaaldrich.com
Some quinoline derivatives have been investigated for their ability to generate ROS. For instance, the enzymatic conversion of 6-nitroquinoline (B147349) to 6-aminoquinoline (B144246) under hypoxic conditions is a process that can lead to the generation of ROS. acs.orgresearchgate.net This suggests a potential mechanism for selective action against cancer cells in the low-oxygen environments often found in tumors.
Furthermore, a study on triazole-substituted quinazoline hybrids identified a lead compound that acts as both an EGFR blocker and an ROS inducer. acs.org This dual mechanism could contribute to its anticancer activity.
Interference with Cellular Processes (e.g., cell migration, angiogenesis)
Cell migration and angiogenesis are critical processes for tumor growth and metastasis. Cell migration allows cancer cells to move and invade surrounding tissues, while angiogenesis is the formation of new blood vessels that supply the tumor with nutrients and oxygen. nih.govembopress.org Inhibiting these processes is a key strategy in cancer therapy.
Research has shown that some quinoline derivatives can interfere with these cellular processes. For example, a study on novel α-substituted hetero-aromatic chalcone hybrids found that compound 7m inhibited the migration of MCF-7 breast cancer cells. frontiersin.org
Angiogenesis is a complex process involving various growth factors, including vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF). google.com Amodiaquine, a 4-aminoquinoline compound, and its related compounds have been shown to be antagonists of the apelin receptor, which can block both apelin and VEGF-mediated angiogenesis. google.com Furthermore, a series of quinoline amide derivatives have been identified as good inhibitors of VEGFR-2, a key receptor in angiogenesis. researchgate.net
The table below summarizes findings on the interference with cell migration and angiogenesis by quinoline derivatives.
| Compound/Derivative | Cellular Process | Cell Line/Model | Key Findings |
| Compound 7m (α-substituted hetero-aromatic chalcone hybrid) | Cell Migration | MCF-7 (breast cancer) | Inhibited cell growth and migration. frontiersin.org |
| Amodiaquine and related 4-aminoquinolines | Angiogenesis | In vitro models | Antagonized the apelin receptor, blocking VEGF-mediated angiogenesis. google.com |
| Quinoline amide derivatives | Angiogenesis | HUVEC (endothelial cells) | Inhibited VEGFR-2 kinase activity. researchgate.net |
Enzyme Inhibition Studies (e.g., Epidermal Growth Factor Receptor (EGFR) inhibition)
Enzymes are proteins that catalyze biochemical reactions in the body. Many enzymes are involved in signaling pathways that control cell growth and proliferation. The epidermal growth factor receptor (EGFR) is one such enzyme that, when overactive, can drive the growth of various cancers. acs.org Therefore, inhibiting EGFR is a validated strategy in cancer treatment. acs.org
Several studies have focused on designing and synthesizing this compound analogues as EGFR inhibitors. One study synthesized twenty 6-nitro-4-substituted quinazoline derivatives and evaluated their EGFR inhibitory activity. nih.gov The most potent derivatives were then tested for their cytotoxicity against cancer cells. nih.gov Another study designed a series of 6-arylureido-4-anilinoquinazoline derivatives and found that they exhibited promising EGFR inhibitory activities. frontiersin.org
A different approach involved synthesizing novel 6-(nitroimidazole-1H-alkyloxyl)-4-anilinoquinazoline derivatives, which were also found to be efficient EGFR inhibitors. nih.gov The most promising compound in this series, 15c, displayed a very low IC50 value of 0.47 nM against EGFR kinase. nih.gov Furthermore, pyrazole–thiadiazole-based compounds have also been investigated as EGFR inhibitors, with some showing significant activity against the A549 lung cancer cell line. acs.org
The table below presents data from studies on EGFR inhibition by quinoline analogues.
| Compound Class | Specific Compound Example | EGFR Inhibition (IC50) | Cell Line |
| 6-nitro-4-substituted quinazolines | Compound 6c | Not specified | Colon and lung cancer cells |
| 6-arylureido-4-anilinoquinazolines | Compound 7i | 11.66 to 867.1 nM (for the series) | A549, HT-29, MCF-7 |
| 6-(nitroimidazole-1H-alkyloxyl)-4-anilinoquinazolines | Compound 15c | 0.47 nM | HT-29 |
| Pyrazole–thiadiazole-based compounds | Compound 6g | 1.537 ± 0.097 μM (for cytotoxicity) | A549 |
Other Investigated Biological Activities
Beyond their anticancer properties, some quinoline derivatives have been explored for other biological activities.
Neurobiological Activity (e.g., sodium channel blockade)
Voltage-gated sodium channels are crucial for the generation and propagation of electrical signals in neurons. cvpharmacology.com Blocking these channels can have significant effects on neuronal excitability. nih.gov This mechanism is relevant to conditions like epilepsy, where neuronal hyperexcitability is a key feature. nih.gov
Research has shown that blockade of voltage-gated sodium channels can reduce the accumulation of sodium and calcium inside neurons and decrease the loss of potassium during events like oxygen-glucose deprivation. nih.gov This suggests a potential neuroprotective role. The voltage-gated sodium channel isoform Nav1.6, in particular, has been implicated in facilitating increases in neuronal hyperexcitability during the development of epilepsy. nih.gov Furthermore, Nav1.6 has been identified as a potential target to slow the progression of Alzheimer's disease. mdpi.com While direct studies on this compound's neurobiological activity are limited in the provided context, the broader class of quinoline derivatives and their interaction with sodium channels indicate a potential area for future investigation.
Allosteric Modulation of Receptors (e.g., Adenosine (B11128) Receptors)
Allosteric modulators offer a promising therapeutic strategy by binding to a site on a receptor distinct from the primary (orthosteric) binding site. This interaction can fine-tune the receptor's response to its natural ligand, potentially offering greater selectivity and a more favorable side-effect profile compared to traditional agonists or antagonists. google.com Research into the allosteric modulation of adenosine receptors, a class of G-protein-coupled receptors (GPCRs), has identified several chemical classes of compounds with this activity. nih.gov
Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are involved in a wide array of physiological processes, making them attractive drug targets. mdpi.comuniversiteitleiden.nl Allosteric enhancers of the A1 receptor are being investigated for their potential in treating pain and arrhythmias, while A3 allosteric enhancers may have applications in ischemia and cancer. nih.gov
Within this context, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as allosteric modulators of the A3 adenosine receptor. nih.gov These compounds, which are structurally related to this compound, have been shown to enhance the effects of A3 receptor agonists. nih.gov For instance, studies on analogues have demonstrated the ability to increase the maximum efficacy of agonists like Cl-IB-MECA and to slow the dissociation rate of radiolabeled agonists from the receptor. nih.gov
A notable finding is that some 1H-imidazo[4,5-c]quinolin-4-amine derivatives can enhance agonist efficacy without significantly affecting agonist potency, a desirable characteristic for an allosteric modulator. nih.gov The synthesis and structure-activity relationship (SAR) studies of these analogues have provided valuable insights into the chemical features required for allosteric enhancement at the A3 adenosine receptor. nih.gov
Furthermore, research on 2,4-disubstituted quinolines has revealed a new class of allosteric enhancers for the A3 adenosine receptor. universiteitleiden.nlacs.org One such compound, LUF6096, was found to enhance agonist binding to a similar degree as a reference compound and, importantly, demonstrated low affinity for the orthosteric site of any adenosine receptor subtype. universiteitleiden.nlacs.org In functional assays, LUF6096 increased both the intrinsic efficacy and the potency of the reference agonist at the human A3 receptor. universiteitleiden.nlacs.org
The following table summarizes key findings related to the allosteric modulation of adenosine receptors by quinoline-based compounds and their analogues.
| Compound Class | Receptor Target | Key Findings |
| 1H-Imidazo[4,5-c]quinolin-4-amines | A3 Adenosine Receptor | Act as allosteric enhancers; increase agonist efficacy and decrease agonist dissociation rate. nih.gov |
| 2,4-Disubstituted Quinolines | A3 Adenosine Receptor | Enhance agonist binding and function; LUF6096 increases agonist efficacy and potency. universiteitleiden.nlacs.org |
Pharmacological Target Identification and Validation Research
Identifying the specific molecular targets of a compound is a critical step in drug discovery and development. This process, known as target identification and validation, confirms the mechanism of action and helps to minimize off-target effects. pelagobio.com A variety of advanced techniques are employed to achieve this, ranging from genomic and proteomic approaches to the use of sophisticated in vitro models.
Functional Genomics and Multi-omics Approaches for Target Deconvolution
Functional genomics utilizes genome-wide information to elucidate the connections between genes and biological functions. nih.gov Techniques like RNA interference (RNAi) and CRISPR-based screening allow for the systematic knockdown or knockout of genes to observe the resulting phenotypic changes, thereby identifying genes that are essential for a particular cellular process or disease state. wjbphs.com The integration of data from multiple "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive, systems-level view of a compound's effects. nih.govresearchgate.net This multi-omics approach is powerful for target deconvolution, which is the process of pinpointing the specific molecular interactions responsible for a compound's observed effects. pelagobio.comcore.ac.uk By correlating changes across different molecular layers, researchers can build a more complete picture of a drug's mechanism of action. nih.gov
Proteomic and Metabolomic Strategies for Target Identification
Proteomics, the large-scale study of proteins, offers direct methods for identifying a compound's protein targets. patsnap.com Mass spectrometry-based proteomics is a cornerstone of this field, enabling the unbiased profiling of protein expression and modifications in response to a compound. bigomics.ch Techniques like thermal proteome profiling (TPP) and stability of proteins from rates of oxidation (SPROX) can identify direct target engagement by measuring changes in protein stability upon compound binding. nih.gov
Metabolomics, the study of small molecule metabolites, provides a functional readout of cellular activity and can reveal a compound's impact on metabolic pathways. mdpi.comnih.gov By analyzing the metabolic perturbations caused by a compound, researchers can infer its molecular targets and mechanism of action. nih.gov This approach is particularly useful for identifying new enzyme functions and metabolic pathways affected by a drug. nih.gov
| Omics Approach | Key Application in Target Identification |
| Functional Genomics | Identifies genes essential for a specific cellular response to a compound using techniques like RNAi and CRISPR. nih.govwjbphs.com |
| Multi-omics | Integrates data from genomics, transcriptomics, proteomics, and metabolomics for a systems-level understanding of a compound's mechanism of action. nih.govresearchgate.net |
| Proteomics | Directly identifies protein targets by measuring changes in protein expression, modification, or stability upon compound binding. patsnap.combigomics.ch |
| Metabolomics | Infers molecular targets by analyzing the compound-induced perturbations in cellular metabolic pathways. mdpi.comnih.gov |
CRISPR-based Screening and RNAi Technologies for Target Validation
CRISPR-Cas gene-editing technologies provide a precise and efficient way to knock out or modify genes, offering another robust method for target validation. wjbphs.com By disrupting a candidate target gene and observing whether this recapitulates the compound's effect, researchers can confirm the target's involvement. These genetic validation approaches are crucial for ensuring that a drug's therapeutic effects are indeed mediated through its intended target. wjbphs.com
High-Throughput Screening for Molecular Target Engagement
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. cellomaticsbio.combmglabtech.com This technology is not only used for initial hit discovery but also plays a role in target validation by confirming molecular target engagement. bmglabtech.com HTS assays can be designed to measure the direct binding of a compound to its target or to quantify the functional consequences of that binding. nih.govmdpi.com The automation and miniaturization inherent in HTS make it possible to efficiently screen compound libraries and confirm that a lead compound interacts with its intended target in a specific and dose-dependent manner. nih.gov
Utilization of Advanced In Vitro Models (e.g., organoids, patient-derived models) in Target Validation
Traditional 2D cell cultures often fail to replicate the complexity of human tissues, limiting their predictive value. lek.com Advanced in vitro models, such as organoids and patient-derived models, are increasingly being used to bridge this gap. lek.com Organoids are three-dimensional cell cultures that self-organize to mimic the structure and function of an organ, providing a more physiologically relevant system for testing drug efficacy and validating targets. inovotion.comcrownbio.com Patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an animal model, and patient-derived organoids preserve the genetic and phenotypic characteristics of the original tumor, allowing for more accurate predictions of clinical response. crownbio.comnih.gov These advanced models are invaluable for validating that a pharmacological target is relevant in a disease context that more closely resembles the human condition. crownbio.comnih.govnih.gov
Potential Applications in Medicinal Chemistry Research for 6 Nitro 4 Quinolinamine
Design of Novel Therapeutic Agents
The presence of a nitroaryl moiety in 6-nitro-4-quinolinamine is a key feature that can be exploited in the design of innovative therapeutic strategies. researchgate.net Nitroaromatic compounds are known to be susceptible to bioreduction, a process that can be harnessed for selective activation of drugs or imaging agents in specific physiological environments. mdpi.com
Solid tumors often contain regions of low oxygen concentration, a condition known as hypoxia. acs.org This physiological feature of many cancers can be leveraged for targeted therapies and diagnostics. Nitroaryl compounds, such as this compound, are particularly well-suited for the development of hypoxia-selective imaging agents. researchgate.net Under hypoxic conditions, one-electron reductases can reduce the nitro group of these compounds. researchgate.net This reduction can lead to the generation of a fluorescent product, enabling the visualization of hypoxic tissues. acs.org
For instance, research on 6-nitroquinoline (B147349), a closely related compound, has demonstrated its conversion to a fluorescent product selectively under hypoxic conditions by the enzyme NADPH:cytochrome P450 reductase. acs.org While the expected product, 6-aminoquinoline (B144246), was not formed, a fluorescent azoxy-helicene product was generated, resulting in a significant increase in fluorescence emission. acs.org This principle of hypoxia-selective fluorescence activation suggests that this compound could serve as a scaffold for designing novel fluorescent probes for imaging hypoxic cells and tissues. The amino group at the 4-position could be further modified to fine-tune the photophysical properties or cellular uptake of the resulting probe.
The concept of bioreductive activation is also central to the development of hypoxia-activated prodrugs (HAPs). uj.edu.pl HAPs are inactive compounds that are converted into their cytotoxic form by reductases present in the hypoxic tumor microenvironment. mdpi.comuj.edu.pl This strategy allows for the selective targeting of cancer cells while minimizing toxicity to healthy, well-oxygenated tissues. mdpi.com
The nitro group of this compound can act as the trigger for such a prodrug system. Under hypoxic conditions, the reduction of the nitro group to a hydroxylamine (B1172632) or amino group can initiate a cascade of reactions leading to the release of an active cytotoxic agent. mdpi.comresearchgate.net This approach has been explored with other nitroaromatic compounds, where the reduction of the nitro group leads to the fragmentation of a linker and the release of a potent drug. mdpi.com The 4-amino group of this compound could be functionalized with a cytotoxic payload, which would be released upon the bioreduction of the 6-nitro group in a hypoxic environment. This targeted drug delivery mechanism holds significant promise for improving the therapeutic index of anticancer agents. uj.edu.pl
| Prodrug Strategy | Activation Mechanism | Potential Advantage |
| Hypoxia-Activated Prodrug (HAP) | Reduction of the nitro group by cellular reductases under low oxygen conditions. | Selective release of a cytotoxic agent in the tumor microenvironment, reducing systemic toxicity. |
Hypoxia-Selective Imaging Agents
Lead Compound Development for Drug Discovery
The 4-aminoquinoline (B48711) core is a well-established pharmacophore in drug discovery, most notably in the development of antimalarial drugs like chloroquine (B1663885). nih.govpdx.edu The versatility of this scaffold has led to its investigation in a wide range of therapeutic areas, including cancer and infectious diseases. chim.itresearchgate.net The process of identifying and optimizing lead compounds is a critical phase in drug discovery, transforming initial "hits" from screening into viable drug candidates. rjppd.org
Derivatives of 4-aminoquinoline have been synthesized and evaluated for various biological activities. For example, a series of 4-aminoquinoline derivatives have been investigated for their cytotoxic effects on human breast tumor cell lines, with some compounds showing significant activity. nih.gov Furthermore, 4-aminoquinoline hydrazone analogues have been identified as potential leads for treating drug-resistant malaria, demonstrating potent activity against Plasmodium falciparum. mdpi.com The discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action and multistage antimalarial activity further highlights the potential of this chemical class. acs.org
Given this context, this compound can be considered a valuable starting point for lead compound development. The nitro group at the 6-position can influence the electronic properties and biological activity of the 4-aminoquinoline core. chim.it Medicinal chemists could systematically modify the 4-amino group and explore other substitutions on the quinoline (B57606) ring to generate a library of analogues for screening against various therapeutic targets. The initial biological activities of these derivatives would then guide further optimization to improve potency, selectivity, and pharmacokinetic properties.
| 4-Aminoquinoline Derivative Class | Therapeutic Area of Interest | Key Research Findings |
| 4-Aminoquinoline-guanylthiourea derivatives | Antimalarial | Showed promising antimalarial activity against PfD6 and PfW2 strains of Plasmodium falciparum. nih.gov |
| 4-Aminoquinoline hydrazone analogues | Antimalarial | Exhibited significant activity against a multidrug-resistant strain of P. falciparum. mdpi.com |
| Substituted 4-aminoquinolines | Anticancer | Demonstrated cytotoxic effects against human breast cancer cell lines. nih.gov |
| 7-Chloro-4-aminoquinoline derivatives | Antitubercular | Showed potent inhibitory activity against Mycobacterium tuberculosis H37Rv. researchgate.net |
Chemical Probes for Biological Systems and Mechanistic Elucidation
Chemical probes are small molecules used to study and manipulate biological systems. numberanalytics.com They are essential tools for understanding complex biological processes at the molecular level. nih.gov Reaction-based fluorescent probes, in particular, are powerful for visualizing specific analytes within living cells with high selectivity. nih.govrsc.org
The bioreductive properties of the nitro group in this compound make it an attractive candidate for the development of chemical probes. As discussed in the context of imaging agents, the reduction of a nitro group can lead to a change in fluorescence, providing a "turn-on" signal in response to a specific biological stimulus, such as hypoxia. acs.orgmdpi.com This principle can be applied to create probes that report on the activity of specific reductase enzymes or the oxygen status of cells. researchgate.net
The development of such probes would involve designing and synthesizing derivatives of this compound where the fluorescence is initially quenched by the nitro group. Upon reduction of the nitro group by a specific biological analyte or in a particular cellular environment, the fluorescence would be restored, allowing for detection. mdpi.com These chemical probes can be used to investigate the roles of reductases in various physiological and pathological processes and to screen for inhibitors of these enzymes. nih.gov The ability to visualize these processes in real-time within living systems provides invaluable insights into disease mechanisms and can aid in the discovery of new therapeutic targets. acs.org
Future Research Directions and Challenges
Advancements in Stereoselective and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives, including 6-nitro-4-quinolinamine, has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govnih.gov However, these methods are often associated with harsh reaction conditions, the use of hazardous chemicals, and the generation of significant waste. nih.gov Consequently, a major focus of future research is the development of more sustainable and "green" synthetic protocols.
Recent advancements have seen the rise of transition-metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and the use of ultrasound irradiation to construct the quinoline scaffold. rsc.org These methods often offer higher yields, shorter reaction times, and a reduced environmental footprint. nih.govrsc.org For instance, zinc triflate has been used as a catalyst for the synthesis of quinoline derivatives in solvent-free conditions, eliminating the need for ligands or co-catalysts. rsc.org Manganese complexes are also being explored for the sustainable synthesis of 2-aminoquinolines through acceptorless dehydrogenative annulation. organic-chemistry.orgacs.org Furthermore, the use of nanocatalysts is gaining traction as an effective and environmentally friendly approach for synthesizing quinoline derivatives. nih.gov
A significant challenge lies in the stereoselective synthesis of this compound derivatives. Many biological targets are chiral, and the different enantiomers of a drug can have vastly different pharmacological effects. Future research will need to focus on developing highly stereoselective synthetic routes, potentially through the use of chiral catalysts or auxiliaries, to produce single-enantiomer products. mdpi.comrsc.orgsemanticscholar.org This will be crucial for optimizing the therapeutic potential and minimizing the side effects of these compounds.
Deeper Mechanistic Understanding of Molecular Interactions with Biological Systems
A thorough understanding of how this compound and its analogs interact with biological systems at a molecular level is paramount for rational drug design. The nitro group is a key feature, and its bioreduction can lead to the formation of reactive intermediates that interact with cellular components, potentially causing cytotoxic effects. The amino group at the 4-position, along with other substituents, can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing the compound's activity and function.
Future research should aim to elucidate the precise mechanisms of action. This includes identifying the specific enzymes or receptors that these compounds target and characterizing the binding interactions in detail. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about the drug-target complex. A deeper understanding of these interactions will enable the design of more potent and selective inhibitors. For example, understanding how 4-aminoquinolines accumulate in the lysosomes of parasites can guide the development of more effective antileishmanial agents. frontiersin.org
Integration of Advanced Computational and Artificial Intelligence Techniques in Drug Design
Computational Approaches in Drug Design for this compound:
| Computational Technique | Application in Drug Design | Potential Impact |
| Molecular Docking | Predicts the binding affinity and interaction modes of ligands with target proteins. nih.govmdpi.comdntb.gov.ua | Guides the selection of derivatives with enhanced bioactivity and helps in understanding structure-activity relationships. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity. mdpi.com | Enables the prediction of the activity of novel, unsynthesized compounds, prioritizing synthetic efforts. |
| Density Functional Theory (DFT) | Evaluates electronic properties, such as the reduction potential of the nitro group, and predicts molecular reactivity. researchgate.netdntb.gov.ua | Provides insights into the mechanism of action and helps in designing molecules with desired electronic characteristics. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the drug-target complex over time. mdpi.com | Offers a more realistic view of binding stability and conformational changes, aiding in the refinement of drug candidates. |
Exploration of Novel Biological Targets and Pathways
While quinoline derivatives have been investigated for a wide range of biological activities, including anticancer, antimalarial, and antibacterial effects, the exploration of novel biological targets and pathways remains a crucial area of research. orientjchem.orgmdpi.com Identifying new targets can open up therapeutic avenues for diseases that are currently difficult to treat.
Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, is a powerful approach for discovering novel bioactivities. nih.gov Hits from such screens can then be subjected to target deconvolution studies to identify their molecular mechanism of action. The versatility of the quinoline scaffold allows for the generation of diverse chemical libraries, increasing the probability of finding compounds that modulate new and important biological pathways. orientjchem.org For instance, some quinoline derivatives have shown potential as inhibitors of enzymes involved in parasitic diseases, such as dihydrofolate reductase in Leishmania. dntb.gov.ua Further exploration could reveal targets in other pathogens or in human diseases like neurodegenerative disorders. acs.orgmdpi.com
Development of Derivatization Strategies for Enhanced Specificity and Efficacy
Derivatization of the this compound core is a key strategy for enhancing its therapeutic properties. By modifying the substituents on the quinoline ring, it is possible to improve factors such as potency, selectivity, solubility, and metabolic stability. orientjchem.orggoogle.com
Future research will focus on developing systematic derivatization strategies guided by structure-activity relationship (SAR) studies and computational modeling. orientjchem.orgnih.gov For example, introducing different functional groups at various positions on the quinoline ring can modulate the compound's interaction with its biological target. orientjchem.org The use of pre-column derivatization reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC) in analytical techniques can also aid in the characterization and quantification of amino-containing quinoline derivatives. researchgate.netresearchgate.net
Q & A
Q. How can researchers mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
- Implement Quality-by-Design (QbD) : Define critical process parameters (CPPs) for synthesis (e.g., reaction time, temperature) and link to critical quality attributes (CQAs) like purity .
- Use reference standards (e.g., deuterated 4-nitroaniline-d4, CAS 64164-08-5) for instrument calibration .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
